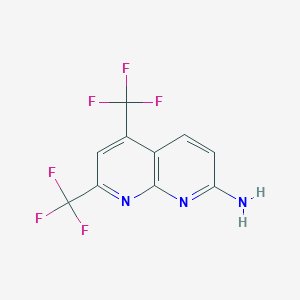

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Overview

Description

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, also known as 5,7-BTMN or 5,7-Bis-TFA, is a heterocyclic compound that is widely used in scientific research due to its unique properties. It is a highly fluorinated compound that is used in a variety of applications, including as a catalyst, in drug synthesis, and in biochemistry and physiology research.

Scientific Research Applications

Fluorescence and Spectral Properties

- 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and similar compounds have been studied for their unique dual fluorescence and absorption properties. These properties are attributed to molecular conformational equilibria, making them potential candidates for fluorescence applications (Chen et al., 2007).

Hydrogen Bonding and Supramolecular Architectures

- The compound exhibits significant binding capabilities with acidic compounds, forming hydrogen-bonded supramolecular architectures. This is crucial in understanding its role in crystal packing and potential applications in materials science (Jin et al., 2010).

Polyimide Synthesis

- The synthesis of various polyimides using derivatives of this compound has been a significant area of research. These polyimides demonstrate favorable properties like high thermal stability, solubility in polar solvents, and potential use in electronic materials (Hsiao et al., 2004).

Supramolecular Network in Organic Acid–Base Salts

- Studies have shown the compound's role in binding with carboxylic acid derivatives, leading to the formation of proton-transfer complexes. These complexes, characterized by X-ray diffraction and other techniques, have applications in developing new materials with specific molecular structures (Jin et al., 2011).

Fluorescent Properties

- Its derivatives have been used to synthesize fluorescent compounds with high quantum yield and two-photon absorption properties, which can be useful in various optical and electronic applications (Li et al., 2010).

Mechanism of Action

Target of Action

It is structurally similar to 4-[2–phenyl-5,7–bis(trifluoromethyl)pyrazolo[1,5-a]-pyrimidin-3-yl]phenol (phtpp), which is a selective estrogen receptor β (erβ) antagonist .

Mode of Action

Phtpp, a structurally similar compound, blocks the genomic er type α (erα) and type β (erβ) receptors, highlighting a classical genomic mechanism .

Result of Action

Phtpp, a structurally similar compound, has been shown to significantly enhance cell growth in ovarian cancer cell lines skov3 and ov2008 that express both receptors .

Properties

IUPAC Name |

5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSRJKZGCCBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382428 | |

| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-72-5 | |

| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)

![N-[(3-methoxyphenyl)methyl]-1-propyl-5-benzimidazolamine](/img/structure/B1222361.png)

![[2-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1222364.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-furo[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222374.png)